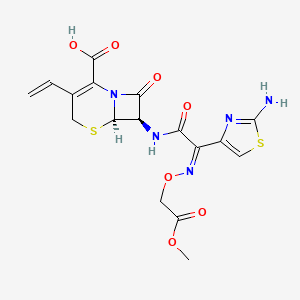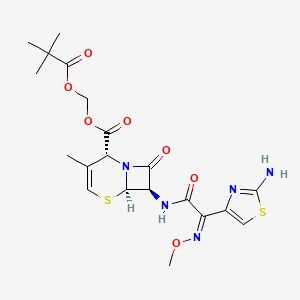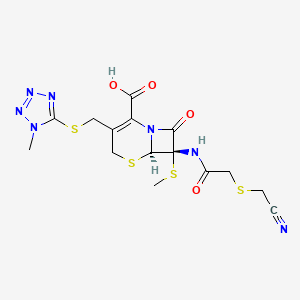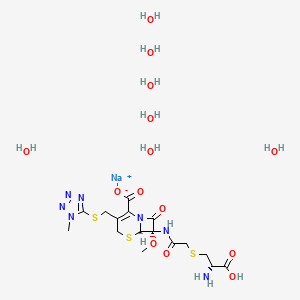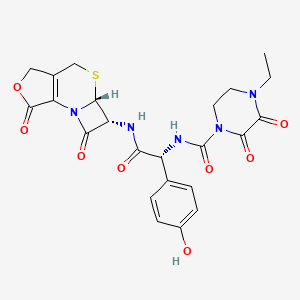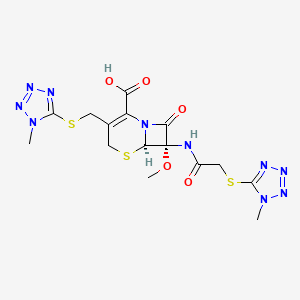
1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Descripción general
Descripción
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is also known as ciprofloxacin . It is a second-generation fluoroquinolone that has spawned many derivative antibiotics . It is formulated for oral, intravenous, intratympanic, ophthalmic, and otic administration for a number of bacterial infections .
Synthesis Analysis
An improved process for the synthesis of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” involves reacting 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent .Molecular Structure Analysis
The molecular formula of “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is C17H18FN3O3 . The molecular weight is 331.342 . The Isomeric SMILES string isc1c2c(cc(c1F)N3CCNCC3)N(C=C(C2=O)C(=O)O)C4CC4 . Chemical Reactions Analysis
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication .Physical And Chemical Properties Analysis
“1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” is a powder or crystal . It has a molecular weight of 331.34 .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been found to have antibacterial activity . It’s a potent and widely used antibiotic from the fluoroquinolone family . It shows a broad spectrum of activity covering wild-type Gram-positive and Gram-negative organisms .
Cellular Accumulation
The compound has been studied for its cellular accumulation properties . Some derivatives of this compound have been found to accumulate 2-3 fold more than ciprofloxacin in mouse macrophages .
Susceptibility to Efflux Transporters
The compound’s susceptibility to efflux transporters has been evaluated . For instance, N-benzyl-ciprofloxacin, a derivative of this compound, was found to be barely affected by Mrp4, an efflux transporter .
Intracellular Activity
The intracellular activity of this compound has been studied, particularly against intracellular bacteria . It has been found to be equipotent to ciprofloxacin against intracellular bacteria .
Impurity Reference Material
The compound serves as an impurity reference material in pharmaceutical testing . It’s used in analytical development, method validation, and stability and release testing .
Inhibition of Bacterial DNA Gyrase
Ciprofloxacin, a derivative of this compound, is known to inhibit bacterial DNA gyrase . This enzyme is essential for replication, transcription, and repair of bacterial DNA .
Mecanismo De Acción
Target of Action
The primary target of 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid is the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial DNA synthesis, making it an effective target for antibiotics .
Mode of Action
1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid acts by inhibiting bacterial DNA synthesis . It achieves this by blocking the subunit A of the DNA gyrase enzyme . This compound also affects the bacterial cell wall , further inhibiting bacterial growth.
Biochemical Pathways
The compound’s action on the DNA gyrase enzyme disrupts the normal biochemical pathways of bacterial DNA synthesis . By blocking the enzyme, the compound prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the DNA synthesis pathway leads to the death of the bacterial cells .
Pharmacokinetics
They are distributed widely in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents the bacteria from replicating . This leads to a reduction in the number of bacterial cells, helping to clear the bacterial infection .
Action Environment
The efficacy and stability of 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid can be influenced by various environmental factors. Additionally, resistance mechanisms in bacteria, such as efflux pumps, can also impact the compound’s efficacy .
Safety and Hazards
Direcciones Futuras
As a second-generation fluoroquinolone, “1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid” has been used to spawn many derivative antibiotics . Its future directions may include the development of new antibiotics and the exploration of its potential uses in treating various bacterial infections .
Propiedades
IUPAC Name |
1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQJEAWVHIBCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93107-11-0 | |
| Record name | Desfluorociprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUOROCIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)
![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)
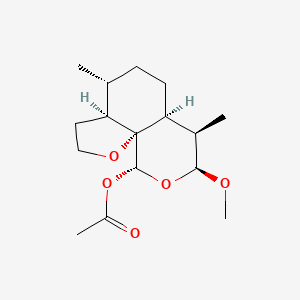
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
